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molecular formula C27H25F2N3OS B1680649 Ritanserin CAS No. 87051-43-2

Ritanserin

Cat. No. B1680649
M. Wt: 477.6 g/mol
InChI Key: JUQLTPCYUFPYKE-UHFFFAOYSA-N
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Patent
US04533665

Procedure details

A mixture of 4 parts of 6-[2-[4-[bis(4-fluorophenyl)methylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, 1.3 parts of (+)-[R-(R*,R*)]-2,3-dihydroxybutanedioic acid and 96 parts of 2-propanol was stirred and heated till all solid entered solution. The whole was cooled while stirring. The product was filtered off and dried, yielding 5.1 parts (98%) of (+)-6-[2-[4-[bis(4-fluorophenyl)methylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one [R-(R*,R*)]-2,3-dihydroxybutanedioate(1:1).; mp. 198.7° C. (compound 147).

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:28]2[CH:33]=[CH:32][C:31]([F:34])=[CH:30][CH:29]=2)=[C:9]2[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][C:17]3[C:22](=[O:23])[N:21]4[CH:24]=[CH:25][S:26][C:20]4=[N:19][C:18]=3[CH3:27])[CH2:11][CH2:10]2)=[CH:4][CH:3]=1.[OH:35][CH:36]([CH:40]([OH:44])[C:41]([OH:43])=[O:42])[C:37]([OH:39])=[O:38]>CC(O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([C:28]2[CH:33]=[CH:32][C:31]([F:34])=[CH:30][CH:29]=2)=[C:9]2[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][C:17]3[C:22](=[O:23])[N:21]4[CH:24]=[CH:25][S:26][C:20]4=[N:19][C:18]=3[CH3:27])[CH2:11][CH2:10]2)=[CH:6][CH:7]=1.[OH:35][CH:36]([CH:40]([OH:44])[C:41]([O-:43])=[O:42])[C:37]([O-:39])=[O:38]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(=C1CCN(CC1)CCC1=C(N=C2N(C1=O)C=CS2)C)C2=CC=C(C=C2)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)O)C(C(=O)O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated till all solid
TEMPERATURE
Type
TEMPERATURE
Details
The whole was cooled
STIRRING
Type
STIRRING
Details
while stirring
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(=C1CCN(CC1)CCC1=C(N=C2N(C1=O)C=CS2)C)C2=CC=C(C=C2)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%
Name
Type
product
Smiles
OC(C(=O)[O-])C(C(=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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